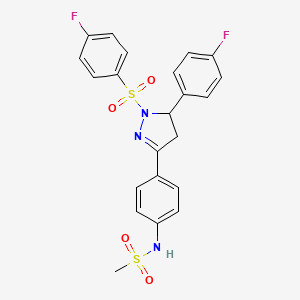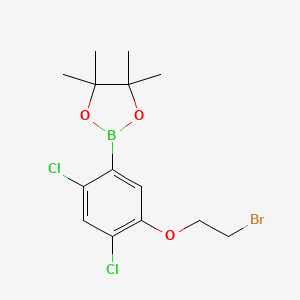
5-(2-Bromoethoxy)-2,4-dichlorophenylboronic acid, pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Bromoethoxy)-2,4-dichlorophenylboronic acid, pinacol ester is a boronic ester derivative. Boronic esters are valuable intermediates in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound features a bromoethoxy group and dichlorophenyl group, making it a versatile reagent in various chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Bromoethoxy)-2,4-dichlorophenylboronic acid, pinacol ester typically involves the reaction of 2,4-dichlorophenylboronic acid with 2-bromoethanol in the presence of a base, followed by esterification with pinacol. The reaction conditions often include:
Base: Potassium carbonate or sodium hydroxide
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
5-(2-Bromoethoxy)-2,4-dichlorophenylboronic acid, pinacol ester undergoes various chemical reactions, including:
Substitution Reactions: The bromoethoxy group can participate in nucleophilic substitution reactions.
Cross-Coupling Reactions: The boronic ester moiety is highly reactive in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Reaction conditions typically involve mild bases and solvents like acetonitrile.
Cross-Coupling Reactions: Palladium catalysts and bases like potassium phosphate are commonly used. Solvents include ethanol or toluene, and reactions are often conducted under inert atmospheres.
Major Products Formed
Substitution Reactions: Products include substituted phenylboronic esters with various functional groups.
Cross-Coupling Reactions: Products are biaryl compounds, which are valuable in pharmaceuticals and materials science.
Wissenschaftliche Forschungsanwendungen
5-(2-Bromoethoxy)-2,4-dichlorophenylboronic acid, pinacol ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of boron-containing drugs and bioactive compounds.
Medicine: Investigated for its potential in drug discovery and development, particularly in cancer research.
Industry: Utilized in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 5-(2-Bromoethoxy)-2,4-dichlorophenylboronic acid, pinacol ester involves its ability to form stable complexes with various substrates. The boronic ester group can interact with diols and other nucleophiles, facilitating the formation of new chemical bonds. In cross-coupling reactions, the boronic ester undergoes transmetalation with palladium catalysts, leading to the formation of biaryl products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(2-Bromoethoxy)phenylboronic acid, pinacol ester
- 4-(2-Bromoethoxy)phenylboronic acid, pinacol ester
Uniqueness
5-(2-Bromoethoxy)-2,4-dichlorophenylboronic acid, pinacol ester is unique due to the presence of both bromoethoxy and dichlorophenyl groups. This combination enhances its reactivity and versatility in various chemical transformations, making it a valuable reagent in organic synthesis.
Eigenschaften
IUPAC Name |
2-[5-(2-bromoethoxy)-2,4-dichlorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BBrCl2O3/c1-13(2)14(3,4)21-15(20-13)9-7-12(19-6-5-16)11(18)8-10(9)17/h7-8H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCTASHZGJVAHBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2Cl)Cl)OCCBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BBrCl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[(Thiomorpholin-4-yl)carboximidoyl]guanidine](/img/structure/B2659067.png)
![1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(pyridine-2-carbonyl)-1,4-diazepane](/img/structure/B2659069.png)
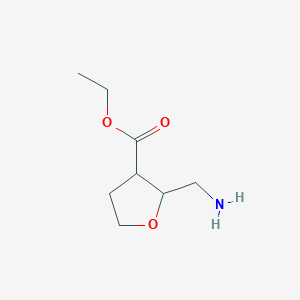
![3-(2-chlorophenyl)-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B2659075.png)
![3-{5,6-dichloro-1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone](/img/structure/B2659077.png)
![3-bromo-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine](/img/structure/B2659078.png)
![4-[2-nitro-4-(trifluoromethyl)phenyl]-N-propyl-1,4-diazepane-1-carbothioamide](/img/structure/B2659080.png)
![5-{9-Azatricyclo[9.4.0.0,2,7]pentadeca-1(11),2(7),3,5,12,14-hexaene-9-carbonyl}-1h-pyrrole-2-carbaldehyde](/img/structure/B2659081.png)

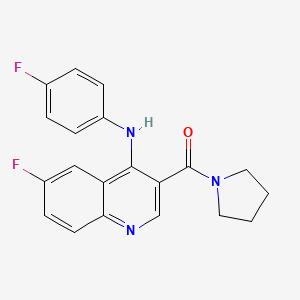
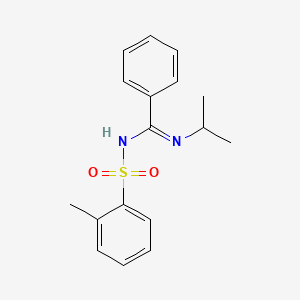
![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2659086.png)
![2-bromo-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide](/img/structure/B2659088.png)
